4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine

ortho-fluorine effect conformational analysis sulfonamide torsion angle

4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine (CAS 946292-06-4, molecular formula C16H16FNO3S, molecular weight 321.37 g/mol) is a synthetic small-molecule member of the substituted phenylmorpholine class, characterized by a morpholine core bearing a 2-phenyl substituent at the morpholine C2 position and an N4-sulfonyl group derived from 2-fluorobenzenesulfonic acid. The 2-phenylmorpholine scaffold is the parent structure of a pharmacologically significant class of compounds that includes clinically established psychostimulants and anorectics such as phenmetrazine and phendimetrazine, and 2-phenylmorpholine itself (PAL-632) is a potent norepinephrine–dopamine releasing agent.

Molecular Formula C16H16FNO3S
Molecular Weight 321.37
CAS No. 946292-06-4
Cat. No. B2395340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine
CAS946292-06-4
Molecular FormulaC16H16FNO3S
Molecular Weight321.37
Structural Identifiers
SMILESC1COC(CN1S(=O)(=O)C2=CC=CC=C2F)C3=CC=CC=C3
InChIInChI=1S/C16H16FNO3S/c17-14-8-4-5-9-16(14)22(19,20)18-10-11-21-15(12-18)13-6-2-1-3-7-13/h1-9,15H,10-12H2
InChIKeyGXGXMGZQHKZLKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine (CAS 946292-06-4): Structural Identity and Research Provenance for Procurement Decision-Making


4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine (CAS 946292-06-4, molecular formula C16H16FNO3S, molecular weight 321.37 g/mol) is a synthetic small-molecule member of the substituted phenylmorpholine class, characterized by a morpholine core bearing a 2-phenyl substituent at the morpholine C2 position and an N4-sulfonyl group derived from 2-fluorobenzenesulfonic acid . The 2-phenylmorpholine scaffold is the parent structure of a pharmacologically significant class of compounds that includes clinically established psychostimulants and anorectics such as phenmetrazine and phendimetrazine, and 2-phenylmorpholine itself (PAL-632) is a potent norepinephrine–dopamine releasing agent [1]. The N4-arylsulfonyl modification present in this compound represents a distinct chemotype that diverges from the monoamine-releasing pharmacology of the parent class, orienting this molecule toward the broader chemical space of sulfonamide- and sulfone-bearing morpholine derivatives that have been explored as γ-secretase inhibitors, α2C adrenergic receptor agonists, and anticancer agents [2][3][4]. This compound is currently catalogued as a research chemical and synthetic building block, with no FDA approval or clinical trial registration identified to date .

Why Procurement of 4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine Cannot Be Satisfied by Generic Analogs


Compounds within the 2-phenylmorpholine and N-arylsulfonyl morpholine families exhibit widely divergent biological profiles that preclude generic interchange. The parent scaffold 2-phenylmorpholine functions as a monoamine-releasing agent (EC50 for norepinephrine release in the nanomolar range) [1], but the introduction of an N4-sulfonyl group fundamentally alters the electronic character and ligand–target recognition by replacing the basic secondary amine with a neutral sulfonamide, eliminating the amine's protonation-dependent interactions and redistributing hydrogen-bonding capacity to the sulfonyl oxygens [2]. The specific combination of an ortho-fluorine on the N-sulfonyl phenyl ring and a C2-phenyl substituent on the morpholine creates a unique three-dimensional pharmacophore that differs from para-fluoro analogs (e.g., 4-((4-fluorophenyl)sulfonyl)morpholine, CAS 383-23-3), non-fluorinated analogs (e.g., 2-phenyl-4-(phenylsulfonyl)morpholine, CAS 321977-39-3), and analogs lacking the C2-phenyl group (e.g., 4-(2-fluorophenylsulfonyl)morpholine, CAS 613657-01-5) [3]. Ortho-fluorine substitution relative to para-fluorine alters the torsional angle between the aromatic ring and the sulfonyl group, affecting molecular shape, dipole moment, and interaction with hydrophobic protein pockets—factors that cannot be replicated by generic substitution . The quantitative data below demonstrate where these structural distinctions translate into measurable property differences.

Quantitative Differentiation Evidence for 4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine vs. Closest Analogs


Ortho-Fluorine vs. Para-Fluorine Conformational and Electronic Differentiation

The ortho-fluorine atom on the N-sulfonyl phenyl ring distinguishes 4-((2-fluorophenyl)sulfonyl)-2-phenylmorpholine from its para-fluoro positional isomer (4-((4-fluorophenyl)sulfonyl)morpholine, CAS 383-23-3). The ortho-fluorine exerts both steric and electronic effects: the van der Waals radius of fluorine (1.47 Å) and its strong electron-withdrawing inductive effect (−I) create a distinct conformational landscape where the ortho-fluorophenyl ring is forced into a different torsional orientation relative to the sulfonyl group compared to the unhindered para-fluoro isomer. While experimentally resolved torsional data for the target compound are not publicly available, the SMILES string O=S(=O)(c1ccccc1F)N1CCOC(c2ccccc2)C1 confirms the ortho-fluorine positioning. In the broader N-arylsulfonyl morpholine SAR literature, ortho-substitution on the arylsulfonyl ring has been shown to alter γ-secretase inhibitory potency compared to para-substituted analogs, with the magnitude of shift varying by the specific substitution pattern [1]. This class-level evidence indicates that ortho vs. para fluorine positioning is not a trivial substitution and can produce measurably different biological outcomes.

ortho-fluorine effect conformational analysis sulfonamide torsion angle

C2-Phenyl Substituent Presence vs. Absence: Impact on Molecular Complexity and Target-Binding Potential

The presence of a C2-phenyl substituent on the morpholine ring is the key structural feature that differentiates 4-((2-fluorophenyl)sulfonyl)-2-phenylmorpholine (MW 321.37 g/mol) from simpler N-sulfonyl morpholines lacking this group, such as 4-(2-fluorophenylsulfonyl)morpholine (CAS 613657-01-5, MW 245.27 g/mol, C10H12FNO3S) . The C2-phenyl group adds significant steric bulk, increases lipophilicity, and introduces potential π–π stacking interactions with aromatic residues in protein binding pockets. In the unsubstituted 2-phenylmorpholine scaffold (PAL-632), this phenyl group is essential for the potent norepinephrine–dopamine releasing activity observed [1]. While the N4-sulfonyl group in the target compound likely ablates the monoamine-releasing properties of the parent scaffold by neutralizing the basic amine, the C2-phenyl group remains a critical determinant of molecular recognition that distinguishes this compound from simple N-sulfonyl morpholines. The molecular weight difference of 76.1 g/mol between the target compound and the des-phenyl analog represents a substantial increase in size and hydrophobic surface area, which directly impacts permeability, solubility, and protein-binding characteristics .

2-phenylmorpholine pharmacophore scaffold complexity monoamine transporter

N-Arylsulfonyl Morpholine Scaffold: Class-Level Evidence for Anticancer Activity as Guide for Phenotypic Screening Library Selection

The N-arylsulfonyl morpholine scaffold to which 4-((2-fluorophenyl)sulfonyl)-2-phenylmorpholine belongs has demonstrated validated anticancer activity in a recent phenotypic drug discovery study. Yang et al. (2024) synthesized 23 novel small molecules using 4-(phenylsulfonyl)morpholine as the pharmacophore and screened them against triple-negative breast cancer (TNBC) cell models [1]. The lead compound GL24 (4m) exhibited an IC50 of 0.90 µM in MDA-MB-231 cells and triggered multiple ER stress-dependent tumor-suppressive pathways including the unfolded protein response (UPR), p53 pathway, G2/M checkpoint, and E2F targets, ultimately leading to cell-cycle arrest and apoptosis [1][2]. While the specific IC50 of 4-((2-fluorophenyl)sulfonyl)-2-phenylmorpholine has not been reported in any public study, its structural features—combining the validated 4-(phenylsulfonyl)morpholine pharmacophore with an electron-withdrawing ortho-fluorine and a C2-phenyl group—position it as a rationally distinct entry within this active chemotype. The ortho-fluorine can modulate the electron density of the sulfonyl group and influence the compound's interaction with biological targets compared to the non-fluorinated baseline scaffold used in the Yang et al. study .

phenotypic drug discovery triple-negative breast cancer 4-(phenylsulfonyl)morpholine pharmacophore

Differentiation from Chloro-Fluoro and Methyl-Fluoro Mixed-Substituent Analogs via Single-Substituent Ortho-Fluorine Design

4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine bears a single ortho-fluorine substituent on the N-sulfonyl phenyl ring, distinguishing it from mixed-substituent analogs such as 4-((3-chloro-4-fluorophenyl)sulfonyl)-2-phenylmorpholine and 4-((4-fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine . The mono-fluoro design provides a cleaner SAR probe: the ortho-fluorine exerts a pure inductive electron-withdrawing effect without the confounding contributions of a second halogen (chlorine introduces additional steric bulk and polarizability) or a methyl group (electron-donating, lipophilic). This simplicity is valuable for lead optimization campaigns where each substituent's contribution must be deconvoluted. In the design of N-arylsulfonyl morpholines as γ-secretase inhibitors, Li et al. demonstrated that the nature and position of aryl substituents critically modulate inhibitory potency, with electron-withdrawing groups generally favored [1]. The ortho-fluorine mono-substitution pattern also minimizes molecular weight (321.37 g/mol) compared to chloro-fluoro analogs, offering a more favorable starting point for property-based drug design with lower lipophilicity and better ligand efficiency metrics .

halogen substitution SAR mono-substituted aryl sulfone ortho effect

Patent-Cited CNS Therapeutic Relevance: Phenyl Sulfone Morpholine Class in Neurological Disorder Treatment

The broader phenyl sulfone morpholine compound class, to which 4-((2-fluorophenyl)sulfonyl)-2-phenylmorpholine structurally belongs, has been claimed in patent literature for the treatment of central nervous system (CNS) disorders. US Patent US20070275979A1 (filed 2007-07-26, published 2007-11-29) discloses novel phenyl sulfone compounds having pharmacological activity for the treatment of CNS disorders including Alzheimer's disease, age-related cognitive decline, antipsychotic indications, anxiolytic indications, and antidepressant applications [1]. The patent explicitly covers compounds containing morpholine rings with phenyl sulfone substituents, establishing industrial precedent for this chemotype in neurological drug development. Additionally, US Patent US20100173823A1 (US 7,985,748 B2, assigned to Pharmacopeia Drug Discovery/Schering Corporation) claims phenylmorpholine and phenylthiomorpholine compounds as selective α2C adrenergic receptor agonists, with efficacy defined as ≥30% Emax in the GTPγS functional assay [2]. While 4-((2-fluorophenyl)sulfonyl)-2-phenylmorpholine itself is not explicitly exemplified in either patent, its structural features—the 2-phenylmorpholine core and the N-arylsulfonyl group—map directly onto the Markush structures disclosed in these filings, supporting its relevance as a CNS-focused research tool .

CNS drug discovery phenyl sulfone Alzheimer's disease antipsychotic

Critical Evidence Gap Advisory: Absence of Publicly Available Direct Comparative Bioactivity Data

An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and vendor databases (excluding prohibited sources: benchchems, molecule, evitachem, vulcanchem) has identified no publicly available, directly measured bioactivity data (IC50, Ki, EC50, or % inhibition) for 4-((2-fluorophenyl)sulfonyl)-2-phenylmorpholine (CAS 946292-06-4) [1][2]. Similarly, no peer-reviewed publication or patent explicitly describes the synthesis, biological evaluation, or physicochemical characterization of this specific compound. The evidence presented in Sections 3.1–3.5 is therefore derived from class-level inference based on structurally related chemotypes (N-arylsulfonyl morpholines, 2-phenylmorpholines, phenyl sulfones) for which quantitative data exist. This evidence gap represents a procurement risk: the compound's actual biological activity, selectivity, and ADME properties are unknown and must be determined experimentally by the end user. This compound should therefore be classified as an exploratory research tool and chemical probe, not as a validated lead compound or drug candidate. Users requiring compounds with established bioactivity profiles should consider structurally characterized analogs with published data or commission de novo screening of this compound prior to committing to large-scale procurement.

evidence gap data availability procurement risk assessment

Procurement-Guided Application Scenarios for 4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine Based on Available Evidence


Inclusion in Phenotypic Screening Libraries for Triple-Negative Breast Cancer Drug Discovery

4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine merits inclusion in diversity-oriented or targeted phenotypic screening libraries for TNBC drug discovery, given that the 4-(phenylsulfonyl)morpholine pharmacophore class has produced a validated lead compound (GL24) with an IC50 of 0.90 µM in MDA-MB-231 cells and demonstrated engagement of ER stress-dependent tumor-suppressive pathways (UPR, p53, G2/M checkpoint, E2F targets) [1][2]. The ortho-fluorine substitution on the target compound introduces an electron-withdrawing modification not present in the published GL24 series, offering a differentiated SAR probe to explore the electronic requirements for antiproliferative activity within this chemotype. Procurement for TNBC screening should be paired with a structurally matched non-fluorinated comparator (e.g., 2-phenyl-4-(phenylsulfonyl)morpholine, CAS 321977-39-3) to enable fluorine-specific SAR determination.

CNS Drug Discovery: SAR Probe for α2C Adrenergic Receptor or σ Receptor Modulation

The 2-phenylmorpholine scaffold has established precedent in CNS drug development, with US Patent US20100173823A1 (Schering/Merck) claiming phenylmorpholine derivatives as α2C adrenergic receptor agonists requiring ≥30% Emax in the GTPγS functional assay [3]. Additionally, US Patent US20070275979A1 claims phenyl sulfone morpholine compounds for Alzheimer's disease, antipsychotic, anxiolytic, and antidepressant indications [4]. The target compound's combination of a 2-phenylmorpholine core with an N-(2-fluorophenyl)sulfonyl group maps onto the Markush structures of these patents, supporting its procurement as a CNS-focused chemical probe. The ortho-fluorine provides improved metabolic stability potential compared to non-fluorinated analogs, an important consideration for CNS drug candidates where cytochrome P450-mediated metabolism is a key optimization parameter.

Medicinal Chemistry Lead Optimization: Clean Mono-Substituted SAR Probe

The single ortho-fluorine substituent on the N-sulfonyl phenyl ring makes this compound a cleaner SAR probe compared to mixed-substituent analogs (e.g., 4-((3-chloro-4-fluorophenyl)sulfonyl)-2-phenylmorpholine or 4-((4-fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine), where the contributions of multiple substituents are confounded . In systematic lead optimization, this compound enables unambiguous interpretation of the ortho-fluorine effect on target binding, selectivity, and ADME properties. For efficient SAR campaigns, procurement of this compound alongside its non-fluorinated analog (2-phenyl-4-(phenylsulfonyl)morpholine) and para-fluoro analog (if available with the 2-phenyl group) would establish a complete fluorine positional scanning set. The lower molecular weight (321.37 g/mol) compared to disubstituted analogs also offers advantages in ligand efficiency-driven optimization.

γ-Secretase Inhibitor Research: N-Arylsulfonyl Morpholine Chemotype Exploration

Li et al. (2010) established N-arylsulfonyl morpholines as a validated chemotype for γ-secretase inhibition, with SAR studies demonstrating that aryl substitution patterns critically modulate inhibitory potency [5]. The target compound's ortho-fluorophenyl sulfonyl group represents a specific electronic variant within this chemotype class. γ-Secretase is a key target in Alzheimer's disease drug discovery, and although the patent literature separately claims phenyl sulfone morpholines for Alzheimer's treatment [4], the intersection of these two lines of evidence supports the procurement of this compound for γ-secretase-focused screening. Users should note that direct γ-secretase inhibitory data for this specific compound are not available and would need to be generated experimentally.

Quote Request

Request a Quote for 4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.